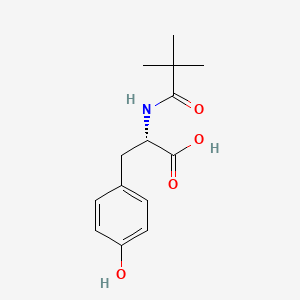

N-Pivaloyl-L-tyrosine

Overview

Description

N-Pivaloyl-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine. It is characterized by the presence of a pivaloyl group attached to the nitrogen atom of the tyrosine molecule. This compound is known for its applications in pharmacological research, particularly in the study of protein interactions and ion channels .

Mechanism of Action

Mode of Action

As an N-pivaloyl amino acid ester , it may interact with its targets in a way that modifies their function, but the specifics of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

N-Pivaloyl-L-tyrosine may be involved in the tyrosine metabolism pathway . Tyrosine is a precursor for the synthesis of various bioactive compounds in the body, and alterations in its metabolism can have wide-ranging effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pivaloyl-L-tyrosine can be synthesized through the esterification of L-tyrosine with pivalic anhydride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The product is then purified through chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-Pivaloyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pivaloyl group can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acyl chlorides and anhydrides are typically used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

N-Pivaloyl-L-tyrosine is widely used in scientific research due to its ability to act as an activator of the P2Y receptor. This makes it a valuable tool in the study of protein interactions and ion channels. Additionally, it is used in peptide N-terminal amino acid determination, which is crucial in the field of proteomics .

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-L-tyrosine: Another derivative of L-tyrosine with an acetyl group instead of a pivaloyl group.

N-Formyl-L-tyrosine: Contains a formyl group attached to the nitrogen atom of L-tyrosine.

N-Benzoyl-L-tyrosine: Features a benzoyl group in place of the pivaloyl group.

Uniqueness

N-Pivaloyl-L-tyrosine is unique due to its specific interaction with the P2Y receptor, which is not observed with other similar compounds. This specificity makes it particularly valuable in pharmacological research focused on this receptor .

Properties

IUPAC Name |

(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCHHVYBPOPTR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652010 | |

| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33019-85-1 | |

| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33019-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane, 7-methylene-2-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)